

Technical Guide: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone

Cat. No.: B12968932

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Executive Summary & Chemical Identity

1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS 1060806-91-8) is a highly functionalized pyridine scaffold used extensively in the synthesis of pharmaceutical agents. Its structure features three distinct reactive handles: an acetyl group (C3) for condensation reactions, a chlorine atom (C2) for transition-metal catalyzed cross-couplings, and a methoxy group (C6) that modulates electronic properties and serves as a potential leaving group or solubility enhancer.

Chemical Data Table

Property	Specification
CAS Number	1060806-91-8
IUPAC Name	1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-one
Synonyms	3-Acetyl-2-chloro-6-methoxypyridine
Molecular Formula	C ₈ H ₈ ClNO ₂
Molecular Weight	185.61 g/mol
Appearance	White to pale yellow solid
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol
LogP	~2.5 (Predicted)
SMILES	<chem>COC1=NC(Cl)=C(C(C)=O)C=C1</chem>

Synthesis Strategies & Causality

The synthesis of this compound requires careful regiocontrol to ensure the acetyl group is installed at the C3 position while preserving the C2-chloro and C6-methoxy substituents.

Primary Route: The Weinreb Amide Protocol

This is the most reliable method for research and scale-up. It avoids the over-addition side reactions common with direct Grignard additions to esters.

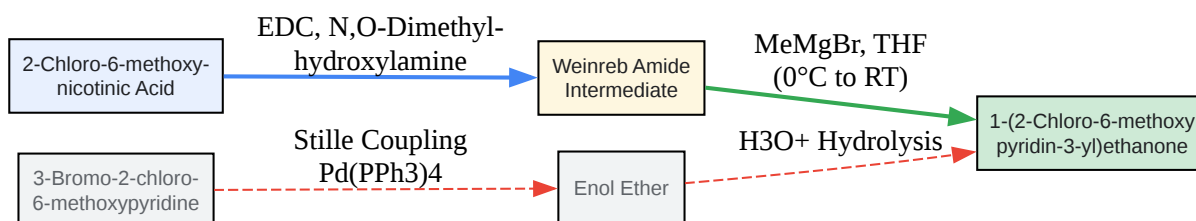
- Precursor: 2-Chloro-6-methoxynicotinic acid (CAS 1805670-73-8).
- Mechanism: Conversion of the acid to a Weinreb amide (N-methoxy-N-methylamide) creates a stable chelated intermediate upon reaction with methylmagnesium bromide (MeMgBr). This tetrahedral intermediate does not collapse until acidic workup, preventing the formation of the tertiary alcohol.

Alternative Route: Stille Coupling

Useful when the 3-bromo precursor is more accessible.

- Precursor: 3-Bromo-2-chloro-6-methoxypyridine.
- Reagent: Tributyl(1-ethoxyvinyl)tin.
- Mechanism: Pd-catalyzed cross-coupling installs an enol ether, which is hydrolyzed to the ketone.

Synthesis Workflow Diagram



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Caption: Comparative synthesis routes. The Weinreb route (solid lines) is preferred for high fidelity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The intermediate Weinreb amide isolation serves as a quality control checkpoint.

Protocol A: Synthesis via Weinreb Amide (Recommended)

Step 1: Formation of N-Methoxy-N-methyl-2-chloro-6-methoxynicotinamide

- Reagents:
 - 2-Chloro-6-methoxynicotinic acid (10.0 g, 53.3 mmol)
 - N,O-Dimethylhydroxylamine hydrochloride (6.24 g, 64.0 mmol)

- EDC·HCl (12.3 g, 64.0 mmol)
- HOBT (8.6 g, 64.0 mmol)
- DIPEA (27.8 mL, 160 mmol)
- Dichloromethane (DCM, 200 mL)
- Procedure:
 - Dissolve the acid in DCM at 0°C. Add DIPEA, followed by EDC·HCl and HOBT.[1] Stir for 10 minutes to activate the acid.
 - Add N,O-Dimethylhydroxylamine hydrochloride.
 - Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
 - Validation: Monitor by TLC (50% EtOAc/Hexanes). The acid spot should disappear.
 - Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄ and concentrate.
 - Yield Expectation: >85% as a pale oil/solid.[2][3]

Step 2: Grignard Addition to form the Ketone[4]

- Reagents:
 - Weinreb Amide (from Step 1) (10.0 g, ~43 mmol)
 - Methylmagnesium bromide (3.0 M in Et₂O, 21.5 mL, 64.5 mmol)
 - Anhydrous THF (150 mL)
- Procedure:
 - Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.[2]

- Add MeMgBr dropwise over 20 minutes. Crucial: Maintain temperature $<5^{\circ}\text{C}$ to prevent side reactions.
- Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
- Quench: Cool back to 0°C . Carefully add saturated NH_4Cl solution.
- Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry (Na_2SO_4), and concentrate.
- Purification: Flash chromatography (SiO_2 , 0-20% EtOAc in Hexanes).
- Characterization:
 - ^1H NMR (CDCl_3 , 400 MHz): δ 8.15 (d, 1H, C4-H), 6.75 (d, 1H, C5-H), 4.02 (s, 3H, OMe), 2.65 (s, 3H, Ac).
 - Note: Shifts are approximate based on electronic shielding.

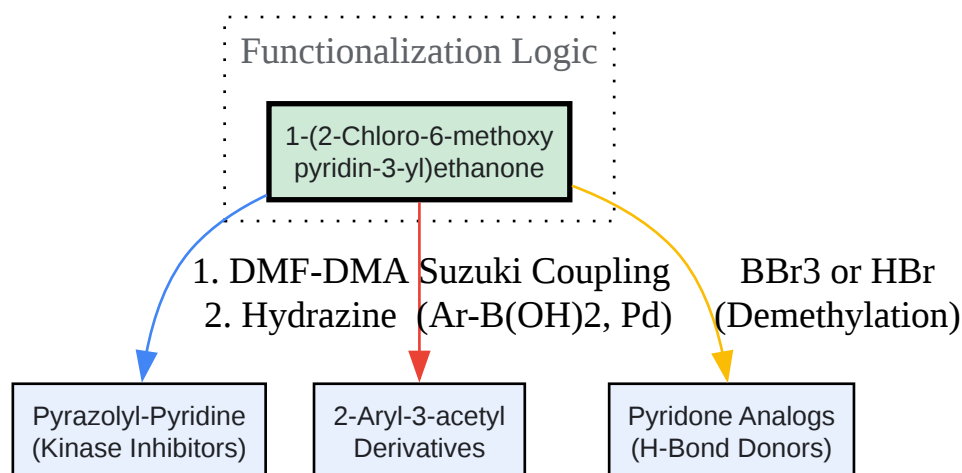
Reactivity & Applications in Drug Design

This scaffold is a "linchpin" intermediate. The orthogonality of its functional groups allows for sequential modification.

Divergent Synthesis Logic

- C3-Acetyl: Used for condensation reactions (e.g., with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminones, precursors to pyrazoles).
- C2-Chloro: An electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings. The C2 position is activated by the adjacent pyridine nitrogen.
- C6-Methoxy: Can be demethylated to the pyridone or displaced by strong nucleophiles ($\text{S}_{\text{N}}\text{Ar}$) under forcing conditions.

Pathway Diagram



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Caption: Divergent reactivity profile. The scaffold supports sequential functionalization.

References

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